molecular formula C9H13BrO2 B2445434 2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone CAS No. 2413869-05-1

2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone

Cat. No.: B2445434
CAS No.: 2413869-05-1
M. Wt: 233.105
InChI Key: AFEUULTZVATPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(6-oxaspiro[3. This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

2-bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO2/c10-5-8(11)7-3-9(4-7)1-2-12-6-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEUULTZVATPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC(C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone typically involves the bromination of a precursor compound containing the spirocyclic structure. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spirocyclic derivatives with different functional groups.

Scientific Research Applications

2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and spirocyclic structure play crucial roles in these interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,3-dicarbonyl Compounds: These compounds share the bromine atom and carbonyl groups but differ in their overall structure and reactivity.

    Spirocyclic Ketones: Compounds with similar spirocyclic structures but different substituents and functional groups.

Uniqueness

2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone is unique due to its combination of a bromine atom and a spirocyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone is a compound characterized by its unique spirocyclic structure, which significantly influences its chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical structure and properties:

  • IUPAC Name : 2-bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone
  • Molecular Formula : C9H13BrO2
  • Molecular Weight : 233.10 g/mol
  • CAS Number : 2413869-05-1

The biological activity of 2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the spirocyclic structure enhances its reactivity, allowing it to participate in various biochemical pathways.

Antimicrobial Activity

Research has indicated that compounds with similar spirocyclic structures exhibit significant antimicrobial properties. For instance, derivatives of spirocyclic ketones have shown effectiveness against various bacterial strains, suggesting that 2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone may possess similar activity.

Compound Target Bacteria Activity
Spirocyclic Ketone AE. coliInhibitory
Spirocyclic Ketone BS. aureusInhibitory
2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanoneTBDTBD

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that compounds with similar structures may exhibit varying degrees of cytotoxicity against cancer cell lines.

Case Study Example :
A study investigating the cytotoxic effects of spirocyclic compounds on human cancer cell lines revealed that certain derivatives led to significant cell death at micromolar concentrations. Further research is needed to determine the specific IC50 values for 2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone.

Therapeutic Applications

Given its unique structure and potential biological activity, 2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone may serve as a lead compound in drug development for various therapeutic areas:

  • Antimicrobial Agents : Potential development as a novel antibiotic.
  • Cancer Therapy : Exploration as an anticancer agent based on cytotoxicity profiles.
  • Enzyme Inhibitors : Investigation into its role as an inhibitor for specific enzymes involved in disease pathways.

Q & A

Q. How can the purity of 2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone be verified experimentally?

To verify purity, combine high-performance liquid chromatography (HPLC) with mass spectrometry (MS) for molecular weight confirmation. Additionally, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be employed to assess structural integrity and detect impurities. For crystalline samples, single-crystal X-ray diffraction (as demonstrated for structurally similar brominated acetophenones ) provides definitive confirmation of molecular geometry. Thermal stability can be assessed via differential scanning calorimetry (DSC) to identify phase transitions (e.g., melting points, decomposition) .

Q. What synthetic routes are most effective for preparing this compound?

The compound’s brominated ketone moiety suggests synthesis via Friedel-Crafts acylation or nucleophilic substitution reactions. For example:

  • Step 1 : React 6-oxaspiro[3.4]octan-2-yl precursors with bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane .
  • Step 2 : Optimize reaction conditions (temperature, solvent polarity) to minimize side products like spirocyclic ring-opening or over-bromination.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How does the spirocyclic ether moiety influence the compound’s reactivity in substitution reactions?

The 6-oxaspiro[3.4]octane system introduces steric hindrance and electronic effects , altering reaction kinetics. For example:

  • Steric effects : The spiro structure may hinder nucleophilic attack at the carbonyl carbon, favoring alternative pathways (e.g., β-bromide elimination).
  • Electronic effects : The oxygen atom in the spiro ring increases electron density at the carbonyl group, potentially reducing electrophilicity.
    Experimental validation: Compare reaction rates with non-spiro analogs (e.g., 2-bromoacetophenone derivatives) under identical conditions .

Q. What strategies resolve contradictions in stability data for brominated spirocyclic ketones?

Conflicting stability reports often arise from variations in storage conditions or analytical methods . To address this:

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring.
  • Use DFT calculations to model degradation pathways (e.g., hydrolysis of the spiro ether under acidic conditions) .
  • Cross-validate findings with thermogravimetric analysis (TGA) to correlate thermal stability with structural features .

Q. How can computational modeling predict biological activity of this compound?

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes involved in inflammation or cancer) using software like AutoDock Vina.
  • QSAR modeling : Correlate substituent effects (e.g., bromine position, spiro ring size) with bioactivity data from analogs (e.g., antimicrobial or anticancer properties) .
  • Validate predictions with in vitro assays (e.g., cytotoxicity testing on HeLa cells) .

Methodological Guidance

Q. What safety protocols are critical when handling this compound?

  • PPE : Use NIOSH-approved respirators, nitrile gloves, and chemical-resistant lab coats to prevent inhalation or dermal exposure .
  • Ventilation : Perform reactions in a fume hood with continuous airflow monitoring.
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent exothermic reactions .

Q. How to optimize reaction yields in large-scale synthesis?

  • Scale-up challenges : Address heat dissipation by using jacketed reactors and controlled addition of reagents.
  • Solvent selection : Replace low-boiling solvents (e.g., THF) with alternatives like DMF to maintain reaction homogeneity .
  • Catalyst recycling : Test immobilized catalysts (e.g., silica-supported AlCl₃) to reduce waste .

Key Research Challenges

  • Stereochemical control : The spirocyclic system may introduce chiral centers, requiring chiral HPLC or enzymatic resolution for enantiopure synthesis.
  • Stability under biological conditions : Assess hydrolytic degradation in PBS buffer (pH 7.4) to determine suitability for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.